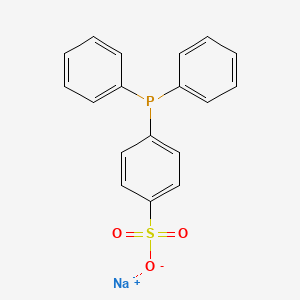

Sodium 4-(diphenylphosphino)benzenesulfonate

Description

Sodium 4-(diphenylphosphino)benzenesulfonate is a sulfonated organophosphine compound characterized by a benzenesulfonate backbone substituted with a diphenylphosphino group at the para position. The sodium counterion enhances its solubility in polar solvents, particularly water, making it valuable in homogeneous catalysis and coordination chemistry. The compound’s dual functionality—a sulfonate group for hydrophilicity and a phosphine moiety for metal coordination—enables applications in aqueous-phase catalysis, ligand design, and nanoparticle stabilization.

Properties

IUPAC Name |

sodium;4-diphenylphosphanylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-11-17(12-14-18)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-14H,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECLFAPMMNLAPS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14NaO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(diphenylphosphino)benzenesulfonic Acid

The precursor, 4-(diphenylphosphino)benzenesulfonic acid, is synthesized by introducing the diphenylphosphino group onto a benzenesulfonic acid framework. This can be achieved through:

- Phosphination of 4-bromobenzenesulfonic acid derivatives: Using diphenylphosphine reagents under palladium-catalyzed cross-coupling conditions.

- Direct sulfonation of diphenylphosphinobenzene: Sulfonation with sulfur trioxide or oleum under controlled temperature to introduce the sulfonic acid group at the para position relative to the phosphino substituent.

Neutralization to Sodium Salt

Once the sulfonic acid is obtained, it is neutralized with sodium hydroxide solution to produce the sodium salt:

$$

\text{4-(diphenylphosphino)benzenesulfonic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O}

$$

This neutralization is typically carried out at ambient temperature with stirring until the pH reaches neutral to slightly basic (pH 7.5–8.0).

Purification and Isolation

The sodium salt is isolated by:

- Filtration or crystallization from aqueous solution.

- Drying under vacuum to obtain a stable, white solid product with high purity (>95%).

Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|

| Phosphination | Pd-catalyst, diphenylphosphine, aryl bromide | Inert atmosphere, organic solvent | 70–85 |

| Sulfonation | SO3 or oleum, 40–45 °C | Controlled temperature, aging 0.5–1 h | 80–90 |

| Neutralization | NaOH aqueous solution, room temperature, pH 7.5–8.0 | Stirring until neutralization complete | Quantitative |

Alternative and Related Methods

- Hydroformylation processes: this compound salts are sometimes prepared in situ or used in hydroformylation catalysis, involving complexation with rhodium catalysts in aqueous-organic biphasic systems.

- Use of sulfinates and sulfonates: Recent literature on sodium sulfinates preparation highlights scalable and high-purity methods for related sulfonate compounds, which may inform improved sulfonation techniques.

Research Findings and Practical Considerations

- The compound is stable as a sodium salt and can be handled safely with standard precautions for phosphines and sulfonates.

- The purity and yield depend strongly on the control of sulfonation conditions and the neutralization step.

- The presence of sodium ions facilitates the formation of a water-soluble salt, enhancing its utility in aqueous catalytic systems.

- Removal of impurities such as sodium sulfate by precipitation with calcium salts is a known technique in the preparation of related sulfonate compounds, which may be adapted to improve product purity.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Phosphination | Pd-catalyzed coupling of diphenylphosphine | Pd catalyst, aryl bromide | Formation of diphenylphosphino group on benzene |

| Sulfonation | Introduction of sulfonic acid group | SO3 gas or oleum, 40–45 °C | Formation of 4-(diphenylphosphino)benzenesulfonic acid |

| Neutralization | Reaction with NaOH to form sodium salt | NaOH aqueous, pH 7.5–8.0 | This compound, high purity |

| Purification | Filtration, crystallization, drying | Vacuum drying | Stable white solid, >95% purity |

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(diphenylphosphino)benzenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles such as halides for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dichloromethane or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group yields phosphine oxides, while substitution reactions can produce a variety of sulfonate derivatives .

Scientific Research Applications

Catalytic Applications

1.1 Organometallic Chemistry

Sodium 4-(diphenylphosphino)benzenesulfonate serves as a versatile ligand in organometallic chemistry. It is frequently employed to stabilize transition metal complexes, enhancing their catalytic efficiency in various reactions. For instance, it has been used in palladium-catalyzed cross-coupling reactions, which are pivotal in organic synthesis for forming carbon-carbon bonds. The phosphine moiety facilitates the activation of the metal center, improving the reaction rates and yields of the desired products .

1.2 High-Throughput Screening

Recent studies have highlighted its role in high-throughput screening methodologies to identify selective reductants for monoclonal antibodies. The compound was evaluated among various phosphine reductants to determine its effectiveness in cleaving disulfide bonds in engineered cysteines. The study found that this compound exhibited promising results, leading to efficient one-pot reduction/conjugation reactions .

Medicinal Chemistry

2.1 Antimicrobial Activity

Research indicates that this compound derivatives possess significant antimicrobial properties. A study evaluated the compound's derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited strong antibacterial activity, suggesting potential applications as antimicrobial agents .

2.2 Drug Development

The compound's ability to form stable complexes with metal ions has implications in drug development. It can act as a carrier for metal-based drugs, enhancing their solubility and bioavailability. This is particularly relevant for developing new therapeutic agents targeting resistant bacterial strains or cancer cells .

Materials Science

3.1 Synthesis of Functional Materials

This compound is utilized in synthesizing functional materials such as metal-organic frameworks (MOFs). Its incorporation into MOFs has been shown to enhance their catalytic properties and stability under various conditions. For example, modifications of MOF-808 with phosphine ligands have resulted in materials capable of catalyzing reductive aminations effectively .

3.2 Nanomaterials

The compound is also involved in the synthesis of nanomaterials, particularly gold nanocrystals. These nanocrystals have applications as electrocatalysts due to their enhanced surface area and reactivity compared to bulk materials. This compound acts as a reducing agent in this process, facilitating the formation of branched structures that improve catalytic performance .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Catalysis | Palladium-catalyzed reactions | Improves reaction rates and yields |

| High-Throughput Screening | Monoclonal antibody reduction | Effective in cleaving disulfide bonds |

| Antimicrobial Activity | Testing against bacterial strains | Strong activity against resistant strains |

| Drug Development | Metal ion carrier | Enhances solubility and bioavailability |

| Materials Science | Synthesis of MOFs | Enhanced catalytic properties |

| Nanomaterials | Synthesis of gold nanocrystals | Acts as a reducing agent for improved catalysts |

Case Studies

Case Study 1: Monoclonal Antibody Reduction

A high-throughput study evaluated over 40 phosphine reductants for their effectiveness in reducing engineered cysteines in monoclonal antibodies. This compound was among the top performers, demonstrating its utility in bioconjugation applications .

Case Study 2: Antimicrobial Testing

A series of derivatives were synthesized from this compound and tested for antimicrobial activity against various pathogens. Compounds with electron-withdrawing groups showed significant inhibition against Bacillus subtilis and Aspergillus niger, indicating potential for development as new antibiotics .

Mechanism of Action

The mechanism of action of sodium 4-(diphenylphosphino)benzenesulfonate involves its role as a ligand in catalytic processes. The diphenylphosphino group coordinates with metal centers, facilitating various catalytic transformations. The sulfonate group enhances the solubility of the compound in aqueous media, making it suitable for use in water-soluble catalytic systems .

Comparison with Similar Compounds

Structural and Functional Similarities :

- Both compounds share identical functional groups: a para-substituted diphenylphosphino group and a sulfonate anion.

- Applications: Widely used as ligands in transition-metal catalysis (e.g., palladium-catalyzed cross-coupling reactions) due to their water solubility and metal-coordinating phosphine sites .

Key Differences :

| Property | Sodium Salt | Potassium Salt (TPPMS) |

|---|---|---|

| Cation | Na⁺ | K⁺ |

| Solubility | Higher aqueous solubility | Moderate solubility in polar solvents |

| Synthesis | Neutralization with NaOH | Neutralization with KOH |

The sodium derivative’s superior solubility enhances its utility in aqueous reaction media, whereas TPPMS may be preferred in mixed-solvent systems requiring controlled hydrophilicity.

4-(Diphenylphosphino)-phenothiazine Derivatives

Structural Contrast :

- The phenothiazine core replaces the benzene ring, introducing a sulfur atom and a heterocyclic structure. This modification alters electronic properties, increasing electron-donating capacity due to the sulfur’s lone pairs .

- Example: 4,6-Bis(diphenylphosphino)-phenothiazine exhibits enhanced π-conjugation, favoring applications in organic electronics and photoluminescent materials.

Functional Comparison :

The phenothiazine derivatives’ rigid, conjugated structure supports charge transport in optoelectronic devices, whereas the sodium sulfonate’s hydrophilicity prioritizes catalytic applications in green chemistry.

Perfluorinated Sulfonates (e.g., Sodium Perfluoro(octane-1-sulfonate))

Structural Divergence :

Functional Contrast :

Perfluorinated sulfonates excel in high-stability applications (e.g., nonstick coatings), whereas the diphenylphosphino-sulfonate hybrid enables metal-mediated reactivity in aqueous environments.

Biological Activity

Sodium 4-(diphenylphosphino)benzenesulfonate (commonly referred to as sodium sulfinates) is a compound of significant interest in medicinal and synthetic chemistry due to its unique biological activities and applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonate group, which enhances its solubility in water, making it a versatile reagent in various chemical reactions. The presence of the diphenylphosphino group contributes to its reactivity and potential biological interactions.

Structural Formula

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that this compound could inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 40 |

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise as an antiviral agent. Case studies reveal that it can inhibit viral replication in vitro, particularly against RNA viruses. The proposed mechanism involves interference with viral entry or replication processes within host cells.

Case Study: Antiviral Efficacy

A study conducted on the effects of this compound against the influenza virus demonstrated a significant reduction in viral titers when treated with the compound. The results indicated a dose-dependent response, highlighting its potential for therapeutic applications in viral infections.

Cytotoxicity and Safety Profile

While exploring the biological activity of this compound, researchers have also assessed its cytotoxicity. In vitro assays on human cell lines showed varying degrees of cytotoxic effects depending on concentration and exposure time.

Table 2: Cytotoxicity Data

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

The safety profile indicates that at lower concentrations, this compound is relatively non-toxic, making it a candidate for further development in therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's ability to integrate into lipid bilayers may lead to increased permeability and eventual cell death in bacteria.

- Inhibition of Viral Replication : By interfering with viral components essential for replication, the compound can effectively reduce viral loads.

- Pharmacological Synergy : When used in combination with other antimicrobial agents, this compound may enhance overall efficacy through synergistic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 4-(diphenylphosphino)benzenesulfonate, and what purity benchmarks should be established?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, phosphine-containing precursors (e.g., diphenylphosphine derivatives) can react with sulfonated aromatic intermediates under controlled pH and temperature. Key parameters include inert atmosphere (to prevent oxidation of the phosphino group), stoichiometric ratios of reactants, and purification via recrystallization or column chromatography. Purity benchmarks (>98%) are established using elemental analysis, NMR (e.g., P NMR to confirm phosphine integrity), and HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is definitive for structural confirmation, as demonstrated for related phosphino-sulfonates . H and P NMR are essential for verifying functional groups (e.g., P NMR signals at δ 18–50 ppm indicate phosphine environments). Mass spectrometry (ESI-MS) confirms molecular weight, while FT-IR identifies sulfonate (S=O stretching ~1200 cm) and aromatic C-H bonds. Purity is assessed via HPLC with UV detection (λ = 254 nm) and comparison to known standards .

Advanced Research Questions

Q. How does the phosphino-sulfonate bifunctional nature of this compound influence its catalytic activity in cross-coupling reactions?

- Methodological Answer : The phosphino group acts as a ligand for transition metals (e.g., Pd, Ni), enabling catalytic cycles in cross-coupling, while the sulfonate enhances solubility in polar solvents. To study this, researchers use kinetic experiments (e.g., monitoring reaction rates via GC-MS) and computational modeling (DFT) to map electronic effects. Contradictions between theoretical and experimental results (e.g., unexpected byproducts) are resolved by adjusting solvent polarity or adding co-catalysts (e.g., phase-transfer agents) .

Q. What methodological approaches are recommended to address discrepancies in the solubility data of this compound across different solvent systems?

- Methodological Answer : Systematic solubility studies in binary solvent mixtures (e.g., water-methanol, THF-DMSO) are conducted using gravimetric or UV-vis spectrophotometry. Discrepancies arise due to ionic strength or pH variations; thus, buffered systems (e.g., sodium acetate/acetic acid, pH 4.6) are recommended for consistency. Data normalization against reference compounds (e.g., sodium benzenesulfonate) improves comparability .

Q. In environmental fate studies, how can researchers assess the persistence and transformation products of this compound using advanced chromatographic techniques?

- Methodological Answer : High-resolution LC-MS/MS with electrospray ionization (ESI) is used to detect degradation products in water or soil extracts. Isotopic labeling (C or P) tracks transformation pathways. Persistence is evaluated via OECD 301 biodegradation tests, while photolysis studies employ simulated sunlight (Xe arc lamps) and monitor half-lives. Comparison to perfluorinated sulfonates (e.g., PFOS analogs) provides insights into structural stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.